

# Application Note: Determination of Leptophos Residues in Food Matrices using the QuEChERS Method

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## Compound of Interest

Compound Name: *Leptophos*

Cat. No.: *B1674750*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Leptophos** is an organophosphate insecticide and acaricide that has been used to protect crops from various pests. Due to its potential toxicity and persistence in the environment, monitoring its residue levels in food is crucial for consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and efficient sample preparation technique widely adopted for the analysis of pesticide residues in a variety of food matrices.<sup>[1][2][3][4]</sup> This application note provides a detailed protocol for the extraction and cleanup of **Leptophos** from food samples using the QuEChERS method, followed by analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).<sup>[2][5]</sup>

## Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of **Leptophos** in different food matrices using the QuEChERS method.

Food Matrix	Spiking Level (mg/kg)	Recovery (%)	Linearity ( $R^2$ )	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) ( $\mu\text{g/kg}$ )	Relative Standard Deviation (RSD) (%)	Analytical Method	Reference
Green Bean	0.010	100.6	0.997	-	-	10.6	GC-MS/MS	[6]
Orange Juice	10 ng/mL	70-115	>0.995	1.8-4.1	-	<10	GC-MS/MS	[7]

Note: The performance characteristics of the method can vary depending on the specific matrix, instrumentation, and laboratory conditions.

## Experimental Protocol

This protocol is a generalized procedure based on the principles of the QuEChERS method. Modifications may be necessary for specific food matrices, particularly for those with high fat or pigment content.[1][2]

### 1. Sample Homogenization

- For solid food samples (e.g., fruits, vegetables), chop or blend the entire sample to achieve a homogeneous mixture.[2][5]
- For dry samples (e.g., cereals, tea), it may be necessary to add a specific amount of water to rehydrate the sample before extraction.[2]
- Cryogenic milling can be employed to prevent the degradation of heat-labile analytes.[2][5]

### 2. Extraction

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile to the tube. For samples with low water content, add water prior to the solvent.[\[1\]](#)[\[2\]](#) An internal standard can be added at this stage to monitor recovery.[\[2\]](#)
- Shake the tube vigorously for 1 minute. Mechanical shakers can ensure thorough mixing.[\[5\]](#)
- Add the QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), 1 g of sodium chloride ( $\text{NaCl}$ ), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate (AOAC and EN versions use buffering salts).[\[1\]](#)  
[\[8\]](#)
- Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge the tube at  $\geq 3000$  rcf for 5 minutes to separate the organic and aqueous layers.[\[6\]](#)

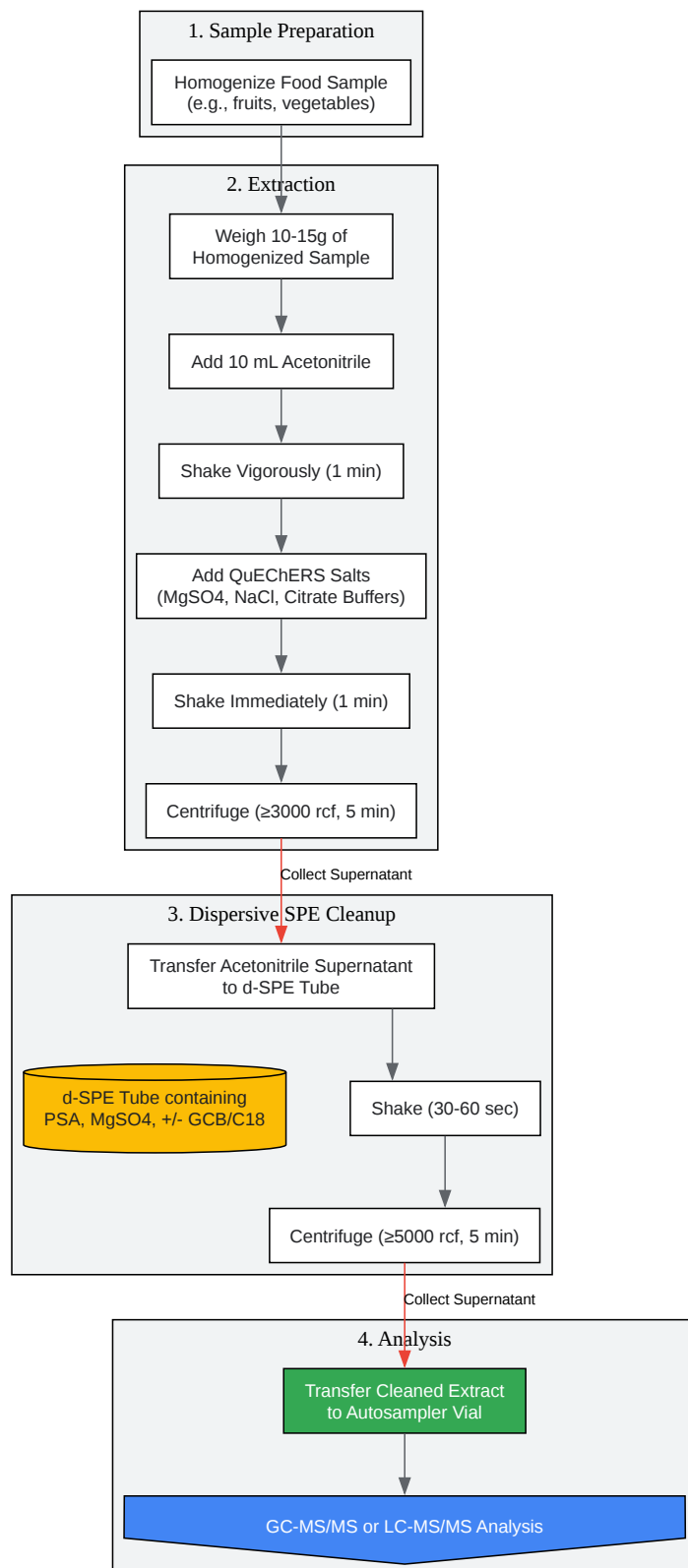
### 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer an aliquot (e.g., 1 mL or 6 mL) of the upper acetonitrile layer into a 2 mL or 15 mL d-SPE centrifuge tube.[\[9\]](#)
- The d-SPE tube contains a mixture of sorbents to remove interfering matrix components. A common combination is primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and anhydrous  $\text{MgSO}_4$  to remove residual water.[\[10\]](#)[\[11\]](#) For samples with high chlorophyll or carotenoid content, graphitized carbon black (GCB) may be added. For fatty matrices, C18 sorbent can be included.[\[2\]](#)
- Shake the d-SPE tube for 30 seconds to 1 minute.
- Centrifuge the tube at a high speed (e.g.,  $\geq 5000$  rcf) for 5 minutes.
- The resulting supernatant is the cleaned extract.

### 4. Final Extract Preparation and Analysis

- Carefully transfer the cleaned extract into an autosampler vial.
- The extract is now ready for analysis by GC-MS/MS or LC-MS/MS for the quantification of **Leptophos**.[\[5\]](#)

## Experimental Workflow



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